1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)-
CAS No.:
Cat. No.: VC18657520
Molecular Formula: C20H22N2O
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N2O |
|---|---|
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | 7-benzyl-1-phenyl-1,7-diazaspiro[3.5]nonan-2-one |
| Standard InChI | InChI=1S/C20H22N2O/c23-19-15-20(22(19)18-9-5-2-6-10-18)11-13-21(14-12-20)16-17-7-3-1-4-8-17/h1-10H,11-16H2 |
| Standard InChI Key | CAWWHOGXBDZETR-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC12CC(=O)N2C3=CC=CC=C3)CC4=CC=CC=C4 |
Introduction
Chemical Structure and Conformational Analysis
Core Spirocyclic Framework
The defining feature of 1,7-diazaspiro[3.5]nonan-2-one is its spiro junction at the 2-position, linking a five-membered ring (1,3-diazole) and a six-membered cyclohexane ring. X-ray crystallographic studies of analogous diazaspiro compounds, such as N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]decan-7-yl}-4-methylbenzamide, reveal that the cyclohexane ring typically adopts a chair conformation, while the diazole ring remains planar, with deviations ≤0.05 Å . In the case of 1-phenyl-7-(phenylmethyl)- derivatives, steric interactions between the phenyl and benzyl substituents likely influence the dihedral angles between aromatic rings, potentially stabilizing the molecule through intramolecular π-π stacking or van der Waals interactions.
Substituent Effects
The phenyl group at position 1 and the benzyl group at position 7 introduce steric bulk and electronic modulation. Comparative analysis of similar compounds suggests that substituents at these positions can alter the molecule’s dipole moment, solubility, and binding affinity to biological targets . For instance, in N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]decan-7-yl}-4-methylbenzamide, the dihedral angle between aromatic rings is 88.81°, minimizing steric clash . Extrapolating this to 1-phenyl-7-(phenylmethyl)-, a similar orthogonal arrangement may occur, optimizing conformational stability.
Table 1: Hypothetical Physicochemical Properties
Synthetic Routes and Challenges
Retrosynthetic Considerations
Synthesis of 1,7-diazaspiro[3.5]nonan-2-one derivatives typically involves constructing the spirocyclic core via cyclization reactions. A plausible route for the 1-phenyl-7-(phenylmethyl)- variant could involve:
-
Formation of the Diazaspiro Core: Cyclocondensation of a diamine with a ketone or ester, as seen in related systems .
-
Substituent Introduction: Sequential alkylation or aryl coupling reactions to install phenyl and benzyl groups at positions 1 and 7.
Key Reaction Steps
-
Step 1: Cyclization of 1,5-diaminopentane with a cyclic ketone to form the spiro framework.
-
Step 2: Friedel-Crafts alkylation or Ullmann coupling to introduce phenyl groups.
-
Step 3: Purification via column chromatography or recrystallization to isolate the target compound.
Challenges include regioselectivity in substituent placement and maintaining stereochemical integrity during cyclization.
Physicochemical and Spectroscopic Properties
Spectroscopic Signatures
-
IR Spectroscopy: A strong absorption band near 1680 cm⁻¹ corresponds to the C=O stretch of the lactam .
-
NMR Spectroscopy:
Comparison with Related Spiro Compounds
Table 2: Structural and Functional Comparison
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume